Dehydronorketamine, (S)-
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Overview
Description
Preparation Methods
Dehydronorketamine, (S)-, is synthesized through the dehydrogenation of norketamine. The synthetic route involves the oxidation of norketamine using specific reagents and conditions. Industrial production methods typically involve the use of high-purity reagents and controlled reaction environments to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Dehydronorketamine, (S)-, undergoes various chemical reactions, including:
Oxidation: The primary reaction for its formation from norketamine.
Reduction: It can be reduced back to norketamine under specific conditions.
Substitution: It can undergo substitution reactions, particularly at the amino group.
Common reagents used in these reactions include oxidizing agents for dehydrogenation and reducing agents for the reverse reaction. The major products formed from these reactions are norketamine and other minor metabolites .
Scientific Research Applications
Dehydronorketamine, (S)-, has several scientific research applications:
Chemistry: Used as a reference compound in the study of ketamine metabolism and its derivatives.
Biology: Investigated for its interactions with nicotinic acetylcholine receptors and its potential effects on neural pathways.
Mechanism of Action
Dehydronorketamine, (S)-, exerts its effects primarily through its action as a negative allosteric modulator of the α7-nicotinic acetylcholine receptor. This modulation affects the receptor’s response to acetylcholine, potentially influencing neural signaling pathways involved in mood regulation . Unlike ketamine and some of its other metabolites, dehydronorketamine, (S)-, has minimal activity at the NMDA receptor .
Comparison with Similar Compounds
Dehydronorketamine, (S)-, is compared with other ketamine metabolites such as:
Norketamine: The immediate precursor, which is also a metabolite of ketamine.
Hydroxynorketamine: Another metabolite with potential antidepressant effects.
Arketamine and Esketamine: Enantiomers of ketamine with distinct pharmacological profiles.
Dehydronorketamine, (S)-, is unique due to its selective modulation of the α7-nicotinic acetylcholine receptor and its distinct metabolic pathway .
Properties
CAS No. |
153381-94-3 |
---|---|
Molecular Formula |
C12H12ClNO |
Molecular Weight |
221.68 g/mol |
IUPAC Name |
(6S)-6-amino-6-(2-chlorophenyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C12H12ClNO/c13-10-6-2-1-5-9(10)12(14)8-4-3-7-11(12)15/h1-3,5-7H,4,8,14H2/t12-/m0/s1 |
InChI Key |
BXBPJMHHWPXBJL-LBPRGKRZSA-N |
Isomeric SMILES |
C1C[C@@](C(=O)C=C1)(C2=CC=CC=C2Cl)N |
Canonical SMILES |
C1CC(C(=O)C=C1)(C2=CC=CC=C2Cl)N |
Origin of Product |
United States |
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